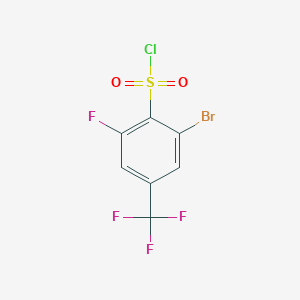

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

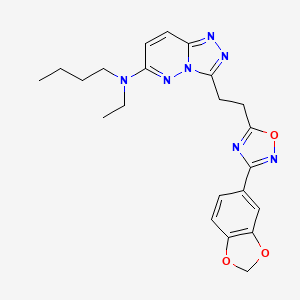

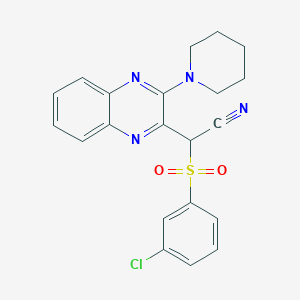

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₂BrClF₄O₂S . It falls under the category of organic building blocks and has a molecular weight of 323.51 g/mol . The compound’s structure consists of a benzene ring substituted with bromine, fluorine, and trifluoromethyl groups, along with a sulfonyl chloride functional group.

Molecular Structure Analysis

Br \ C6H3 | \ F SO2Cl Physical And Chemical Properties Analysis

Scientific Research Applications

Palladium-Catalyzed Arylation

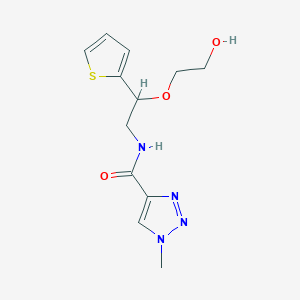

The reactivity of (poly)halo-substituted benzenesulfonyl chlorides in palladium-catalyzed arylation has been investigated. These compounds participate in desulfitative arylation, offering a pathway to arylated heteroarenes with intact C–Br bonds, facilitating further chemical transformations. This method exemplifies the utility of such compounds in constructing bi(hetero)aryls, critical structures in many pharmaceuticals and organic materials (Skhiri et al., 2015).

One-Pot Synthesis of Benzothiadiazines

Another application involves the condensation of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines to synthesize 1,2,4-benzothiadiazine-1,1-dioxides under mild, non-catalytic conditions. This one-pot synthesis is notable for its high yields and demonstrates the potential of these compounds in efficiently constructing chemically and pharmacologically relevant structures (Cherepakha et al., 2011).

Solid-Phase Synthesis Applications

The use of polymer-supported benzenesulfonylamides prepared from various primary amines and (poly)halo-substituted benzenesulfonyl chlorides has been explored in solid-phase synthesis. These intermediates facilitate the generation of diverse chemical scaffolds, showcasing the versatility of such compounds in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

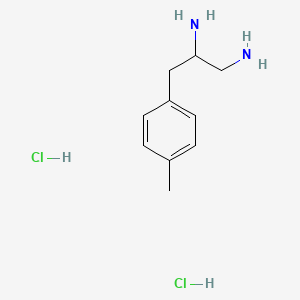

Synthesis of Key Building Blocks

Compounds similar to 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride have been used to synthesize key intermediates, such as in the efficient synthesis of the key building block of penoxsulam. This illustrates their importance in the synthesis of complex molecules, highlighting their role in the development of herbicides and potentially other agrochemicals (Huang et al., 2019).

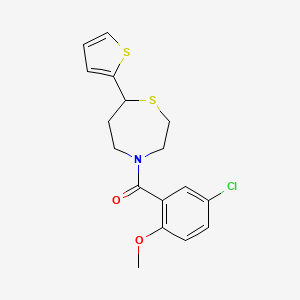

Mechanism of Action

Target of Action

It’s known that the compound is used to synthesize other chemicals , which may interact with specific targets.

Mode of Action

It’s used as a precursor in the synthesis of other compounds , suggesting it may undergo various chemical reactions to interact with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride. For instance, it’s classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using protective equipment . It should be stored in a cool, well-ventilated area .

properties

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(10)6(4)16(9,14)15/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIOGIUZHWFGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)

![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)